4-Butoxy-1-fluoro-2-nitrobenzene

Description

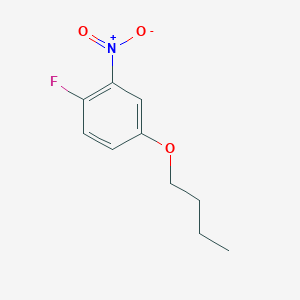

4-Butoxy-1-fluoro-2-nitrobenzene (CAS: 1881321-43-2) is a substituted aromatic compound with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol . Its structure features a nitro group at position 2, a fluoro group at position 1, and a butoxy group at position 4 on the benzene ring. Limited data on its physical properties (e.g., boiling point) and safety protocols are available in the literature, though its nitro group suggests handling precautions typical of nitroaromatics, such as avoiding ignition sources and using protective equipment .

Properties

IUPAC Name |

4-butoxy-1-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-2-3-6-15-8-4-5-9(11)10(7-8)12(13)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJSPJGNRHRZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-butoxy-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-1-fluoro-2-nitrobenzene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

Reduction: 4-Butoxy-1-fluoro-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-Butoxy-1-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

4-Butoxy-1-fluoro-2-nitrobenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the fluoro and butoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.

Comparison with Similar Compounds

Compound 1 : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)

- Molecular Formula: Likely C₇H₅BrFNO₃ (inferred from substituents).

- Substituents : Bromine (position 1), fluorine (position 3), methoxy (position 2), and nitro (position 4).

- Key Differences :

- Bromine introduces a leaving group capability , enhancing reactivity in nucleophilic substitutions compared to the butoxy group in 4-Butoxy-1-fluoro-2-nitrobenzene.

- Methoxy (smaller substituent) reduces steric hindrance relative to butoxy.

- Safety protocols for this compound emphasize immediate decontamination and medical consultation, indicating higher acute toxicity .

Compound 2 : 2-Fluoro-1-isobutoxy-4-nitrobenzene (CAS: 956015-43-3)

- Molecular Formula: C₁₀H₁₂FNO₃ (identical to this compound).

- Substituents : Isobutoxy (branched alkoxy at position 1), fluorine (position 2), and nitro (position 4).

- Key Differences :

- Structural isomerism : Both compounds share the same molecular formula but differ in substituent positions and alkoxy branching.

- The branched isobutoxy group may lower melting/boiling points due to reduced molecular packing efficiency compared to linear butoxy.

- Substitution patterns alter electronic effects (e.g., nitro at position 4 vs. 2), influencing reactivity in further synthetic steps .

Physico-Chemical and Reactivity Comparison

| Parameter | This compound | 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 2-Fluoro-1-isobutoxy-4-nitrobenzene |

|---|---|---|---|

| CAS No. | 1881321-43-2 | 1224629-07-5 | 956015-43-3 |

| Molecular Formula | C₁₀H₁₂FNO₃ | Likely C₇H₅BrFNO₃ | C₁₀H₁₂FNO₃ |

| Molecular Weight | 213.21 g/mol | ~257 g/mol (estimated) | 213.21 g/mol |

| Key Substituents | Butoxy (linear), F, NO₂ | Bromo, Methoxy, F, NO₂ | Isobutoxy (branched), F, NO₂ |

| Reactivity | Moderate (electron-withdrawing NO₂) | High (Br as leaving group) | Moderate (branching reduces steric hindrance) |

| Safety Considerations | Limited data; assume nitro precautions | High hazard (requires decontamination) | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.